molecular formula C16H15NO B15356869 (1-Benzylindol-4-yl)methanol

(1-Benzylindol-4-yl)methanol

Cat. No.: B15356869
M. Wt: 237.30 g/mol
InChI Key: KWAOWHPHNOGJCT-UHFFFAOYSA-N
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Description

(1-Benzylindol-4-yl)methanol is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring. This compound features a benzyl group attached to the indole ring at the 1-position and a methanol group at the 4-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Benzylindole Synthesis: The synthesis of this compound typically starts with the formation of indole or benzylindole derivatives. One common method involves the reaction of indole with benzyl chloride in the presence of a strong base like potassium carbonate.

  • Methanol Introduction:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include chromium(VI) oxide or potassium permanganate.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

  • Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups. Typical reagents include halogens and Lewis acids.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, potassium permanganate, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether.

  • Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride), polar solvents.

Major Products Formed:

  • Oxidation: Indole-4-carboxylic acid, indole-4-aldehyde.

  • Reduction: Indole-4-amine derivatives.

  • Substitution: Halogenated indoles, nitro-substituted indoles.

Scientific Research Applications

(1-Benzylindol-4-yl)methanol has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in organic synthesis and material science.

  • Biology: Indole derivatives exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties. This compound can be used as a precursor for bioactive compounds.

  • Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases. They can act as enzyme inhibitors, receptor agonists, or antagonists.

  • Industry: Indole derivatives are used in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism by which (1-Benzylindol-4-yl)methanol exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the biological context.

Comparison with Similar Compounds

(1-Benzylindol-4-yl)methanol is compared with other similar indole derivatives, such as:

  • Indole-3-carbinol: Known for its anticancer properties.

  • 5-Hydroxyindole: Used in the synthesis of serotonin derivatives.

  • Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the benzyl group at the 1-position and the methanol group at the 4-position provides distinct chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(1-benzylindol-4-yl)methanol

InChI

InChI=1S/C16H15NO/c18-12-14-7-4-8-16-15(14)9-10-17(16)11-13-5-2-1-3-6-13/h1-10,18H,11-12H2

InChI Key

KWAOWHPHNOGJCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)CO

Origin of Product

United States

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